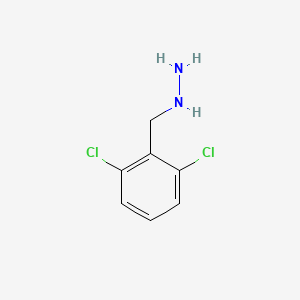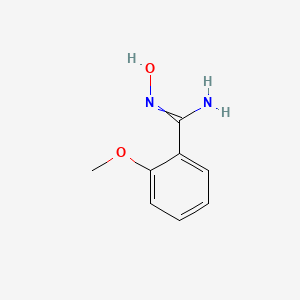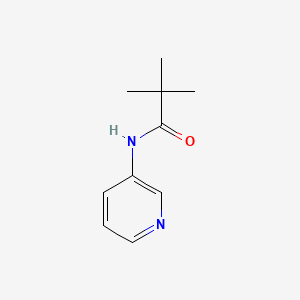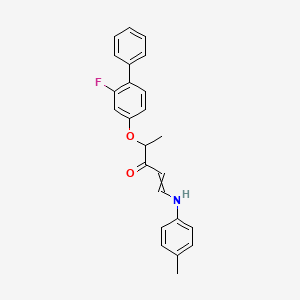
4-(3-Fluoro-4-phenylphenoxy)-1-(4-methylanilino)pent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one is an organic compound that features a biphenyl group substituted with a fluorine atom and a pentenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between 2-fluorophenylboronic acid and 4-bromobiphenyl.
Introduction of the Pentenone Moiety: The biphenyl intermediate is then reacted with 4-toluidine and an appropriate aldehyde under basic conditions to form the desired pentenone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pentenone moiety to an alcohol or alkane.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, (E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mecanismo De Acción
The mechanism of action of (E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4-[(2-chloro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one
- (E)-4-[(2-methyl[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one
- (E)-4-[(2-bromo[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one
Uniqueness
(E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one is unique due to the presence of the fluorine atom on the biphenyl group. Fluorine atoms can significantly alter the chemical and physical properties of a compound, such as its reactivity, stability, and biological activity. This makes the compound distinct from its analogs with different substituents.
Propiedades
Fórmula molecular |
C24H22FNO2 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
4-(3-fluoro-4-phenylphenoxy)-1-(4-methylanilino)pent-1-en-3-one |
InChI |
InChI=1S/C24H22FNO2/c1-17-8-10-20(11-9-17)26-15-14-24(27)18(2)28-21-12-13-22(23(25)16-21)19-6-4-3-5-7-19/h3-16,18,26H,1-2H3 |
Clave InChI |
FZXVYRIIXGQFBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC=CC(=O)C(C)OC2=CC(=C(C=C2)C3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


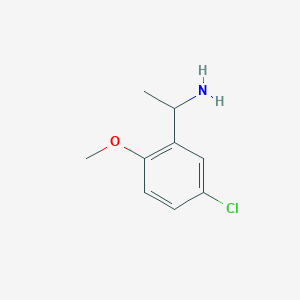
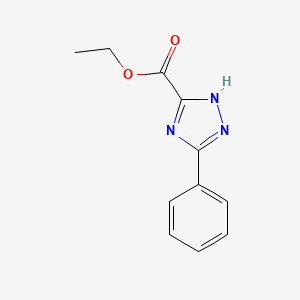
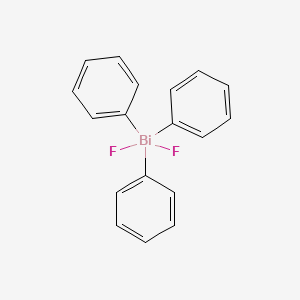
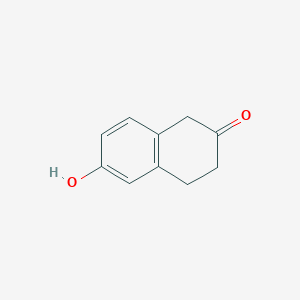
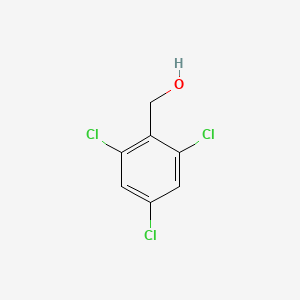
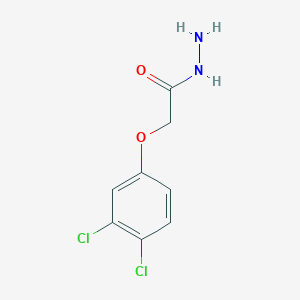
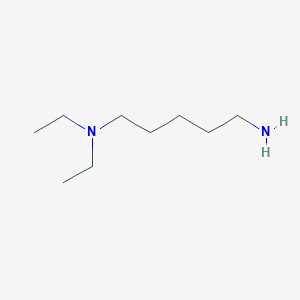
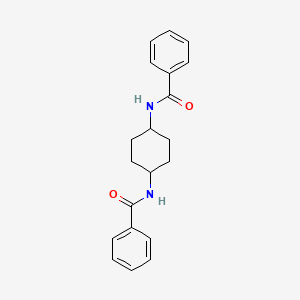
![(E)-3-[(4-chlorobenzyl)amino]-1-(2,5-dichloro-3-thienyl)-2-propen-1-one](/img/structure/B1307904.png)
![4-[3-(4-Fluorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1307913.png)
